molecular formula C21H15N3O4S B2666873 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide CAS No. 879449-24-8

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide

Cat. No.: B2666873
CAS No.: 879449-24-8
M. Wt: 405.43
InChI Key: APRRYYXJJSXMSS-UHFFFAOYSA-N
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Description

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide is a complex organic compound featuring a quinoline core substituted with a thiophene ring and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone in the presence of a base.

    Thiophene Substitution: The thiophene ring is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitrobenzamide Introduction: The final step involves the coupling of the quinoline-thiophene intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Hydrogen gas (H₂) with Pd/C or iron powder in hydrochloric acid (HCl) for nitro group reduction.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂) for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the quinoline and thiophene rings, along with the nitrobenzamide moiety, suggests it could interact with various biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-[1-methyl-4-oxo-3-(phenyl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position on the benzamide ring.

Uniqueness

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its phenyl analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-23-16-9-3-2-8-15(16)19(25)18(17-10-5-11-29-17)20(23)22-21(26)13-6-4-7-14(12-13)24(27)28/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRRYYXJJSXMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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